molecular formula C10H7F3O B8167908 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene

Cat. No.: B8167908
M. Wt: 200.16 g/mol
InChI Key: FWWZZUSTNBDUQE-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene is an organic compound that features a benzene ring substituted with a difluoroethoxy group, an ethynyl group, and a fluorine atom. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoroethoxy Group:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The difluoroethoxy group and fluorine atom contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the ethynyl and fluorine substitutions.

    2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of an ethynyl group.

    Hexakis(2,2-difluoroethoxy)phosphazene: Features multiple difluoroethoxy groups attached to a phosphazene backbone.

Uniqueness

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene is unique due to the combination of its difluoroethoxy, ethynyl, and fluorine substitutions, which impart distinct chemical reactivity and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-ethynyl-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-3-4-8(11)9(5-7)14-6-10(12)13/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZZUSTNBDUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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